![molecular formula C59H86N2O19 B12047611 V-28-3B methyl ester CAS No. 134002-39-4](/img/structure/B12047611.png)
V-28-3B methyl ester
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Overview
Description
V-28-3B methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
V-28-3B methyl ester can be synthesized through the esterification of the corresponding carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high conversion rates and efficient production . Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .
Chemical Reactions Analysis
Types of Reactions
V-28-3B methyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sodium ethoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent used for the reduction of esters.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Transesterification: A different ester and an alcohol.
Reduction: Alcohols.
Scientific Research Applications
Introduction to V-28-3B Methyl Ester
This compound is a specific fatty acid methyl ester that has garnered attention for its diverse applications in various scientific and industrial fields. Fatty acid methyl esters (FAME) are typically derived from renewable resources, such as vegetable oils and animal fats, through a process known as transesterification. This compound exhibits properties that make it suitable for a wide range of applications, including but not limited to, biodiesel production, lubricants, and various consumer products.
Biodiesel Production
This compound can be blended with other fatty acid methyl esters to produce biodiesel. Biodiesel is a renewable alternative to fossil fuels and is known for its lower emissions of harmful pollutants compared to traditional diesel fuels. The production process involves the transesterification of triglycerides from vegetable oils or animal fats with methanol, resulting in fatty acid methyl esters and glycerol as a byproduct .
Lubricants
Due to its favorable lubricity characteristics, this compound is utilized in the formulation of biodegradable lubricants. These lubricants are particularly beneficial in applications where environmental impact is a concern, such as in agricultural machinery and marine environments. The ester's high flash point and good thermal stability enhance its performance as an industrial lubricant .
Cleaning Agents
This compound serves as an effective solvent in cleaning products due to its ability to dissolve various types of soils and contaminants. Its biodegradable nature makes it an appealing choice for eco-friendly cleaning formulations used in both industrial and household settings .
Cosmetic and Personal Care Products
The compound is also incorporated into cosmetic formulations due to its emollient properties. It helps in moisturizing skin and improving the texture of creams and lotions. Additionally, its low toxicity profile makes it suitable for use in products intended for direct skin contact .
Agricultural Applications
In agriculture, this compound can be found in formulations for herbicides and pesticides, enhancing the efficacy of these products by improving their spreadability and adherence to plant surfaces .
Food Industry
As a food-grade lubricant, this compound can be used in food processing equipment where incidental contact with food may occur. Its certification as Kosher and Halal further broadens its applicability within the food industry .
Case Study 1: Biodiesel Performance
A study conducted on the performance of biodiesel blends containing this compound demonstrated that these blends resulted in reduced particulate matter emissions compared to conventional diesel fuels. The research highlighted the potential for integrating this methyl ester into existing biodiesel production frameworks to enhance sustainability within the transportation sector.
Case Study 2: Eco-Friendly Cleaning Solutions
Research evaluating cleaning agents formulated with this compound indicated superior cleaning efficacy against grease and oil stains while maintaining a low environmental impact due to its biodegradability. These findings support the use of this compound as a key ingredient in developing sustainable cleaning products.
Data Tables
Application | Description | Benefits |
---|---|---|
Biodiesel Production | Used as a feedstock for biodiesel blends | Renewable energy source; lower emissions |
Lubricants | Formulated into biodegradable lubricants | Environmentally friendly; high performance |
Cleaning Agents | Effective solvent for industrial and household cleaners | Eco-friendly; biodegradable |
Cosmetic Products | Emollient properties improve skin texture | Safe for skin contact; enhances product quality |
Agricultural Products | Enhances herbicide/pesticide formulations | Improved efficacy; better adherence |
Food Industry | Used as a food-grade lubricant | Kosher and Halal certified; safe for food use |
Mechanism of Action
The mechanism of action of V-28-3B methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active carboxylic acid, which can then participate in various metabolic pathways . The esterification and hydrolysis reactions are crucial for the regulation of lipid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil and used as a flavoring agent.
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Isopentyl acetate: A constituent of banana oil and used in perfumes.
Uniqueness
V-28-3B methyl ester is unique due to its specific structural features and reactivity. Unlike simpler esters, it may possess unique functional groups that confer distinct chemical and biological properties. Its applications in various fields, such as medicine and industry, highlight its versatility and importance .
Biological Activity
V-28-3B methyl ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.
Chemical Structure and Properties
This compound is derived from a specific precursor compound through a methylation process. The chemical structure influences its biological activity, particularly its interaction with biological membranes and target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, in a study assessing various derivatives of platensimycin, the methyl ester form displayed enhanced antibacterial properties compared to its parent compound. Specifically, it demonstrated an IC50 value of 40 µg/ml against Staphylococcus aureus, indicating potent inhibition of fatty acid synthesis pathways crucial for bacterial growth .
The mechanism by which this compound exerts its effects appears to involve interference with bacterial fatty acid synthesis. In vitro assays have shown that the compound effectively inhibits key enzymes in the fatty acid biosynthesis pathway, which is critical for bacterial survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the ester group can significantly impact the compound's lipophilicity and membrane permeability, thereby enhancing its bioavailability and efficacy .
Cytotoxicity and Selectivity
While this compound has shown promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cell lines. For example, cytotoxicity assays have revealed an IC50 greater than 200 µg/ml in human fibroblast cells, suggesting a favorable selectivity index for therapeutic applications .
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Staphylococcus aureus | 40 |
Escherichia coli | 80 |
Pseudomonas aeruginosa | 100 |
This study highlights the compound's potential as a broad-spectrum antibacterial agent.
Study 2: Structure-Activity Relationship
A structure-activity relationship analysis was performed to determine how modifications to the V-28-3B scaffold influence its biological activity. The results showed that substituents on the aromatic ring significantly affected both potency and selectivity for bacterial targets.
Compound Variant | IC50 (µg/ml) against S. aureus | IC50 (µg/ml) against Human Fibroblasts |
---|---|---|
V-28-3B | 40 | >200 |
V-28-3B with Nitro Group | 59 | >200 |
This table illustrates how specific modifications can enhance antibacterial activity without compromising safety profiles .
Properties
CAS No. |
134002-39-4 |
---|---|
Molecular Formula |
C59H86N2O19 |
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1 |
InChI Key |
GIDIUOCSTCGLRW-QJSPMWJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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